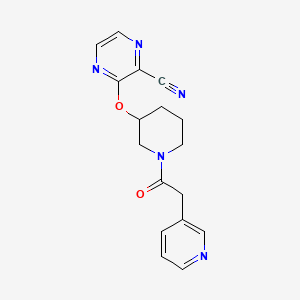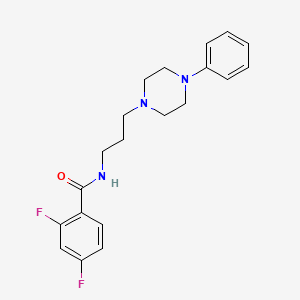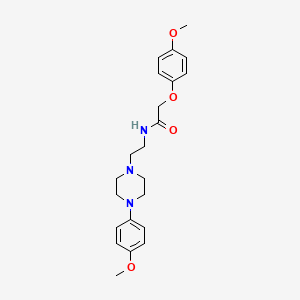![molecular formula C13H14Cl2N2O2S B2718389 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole CAS No. 338967-19-4](/img/structure/B2718389.png)
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol, has a CAS Number of 338967-18-3 . It has a molecular weight of 319.21 and its IUPAC name is 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12Cl2N2O2S/c1-17-4-5-18-11-7-10 (8 (13)6-9 (11)14)16-3-2-15-12 (16)19/h2-3,6-7H,4-5H2,1H3, (H,15,19) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid . Its molecular formula is C12H12Cl2N2O2S and it has a molecular weight of 319.21 .Wissenschaftliche Forschungsanwendungen
Hemodynamic Effects and Cardiac Function
Several studies have focused on compounds with imidazole structures, analyzing their effects on cardiac hemodynamics and potential as therapeutic agents in heart failure and other cardiovascular conditions. For example, compounds like AR-L 115 BS have been investigated for their positive inotropic effects and the ability to improve left ventricular function without significant changes in heart rate or systolic blood pressure, indicating potential applications in treating cardiac insufficiency (Ruffmann, Mehmel, & Kübler, 1981; Nebel, Sabin, & Surawitzki, 1981).
Antimycotic Applications
Imidazole derivatives have shown significant promise in antimycotic treatments, demonstrating efficacy against various fungal infections. Studies have documented the therapeutic efficacy and safety of sertaconazole, an imidazole derivative, in treating conditions like Pityriasis versicolor and cutaneous dermatophytosis, highlighting the compound's high antifungal activity and excellent safety profile (Nasarre et al., 1992; Pedragosa et al., 1992).
Environmental Contaminant Analysis
Research on organochlorine and organobromine compounds, including those with imidazole rings, has been crucial in understanding environmental pollution and its impact on human health. For example, studies on the levels of such compounds in human milk and their decrease over time provide valuable insights into environmental contamination and the effectiveness of pollution control measures (Norén & Meironyté, 2000).
Analytical Chemistry Applications
Imidazole derivatives have been utilized in analytical chemistry for the determination of substance levels in biological matrices, such as plasma and urine, indicating their utility in both clinical diagnostics and pharmacokinetic studies. The high-performance liquid chromatography methods developed for these purposes underscore the versatility and importance of imidazole compounds in analytical research (Krause, 1981).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-methylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2S/c1-18-5-6-19-12-8-11(9(14)7-10(12)15)17-4-3-16-13(17)20-2/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEKJGWUVPJENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C=CN=C2SC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2718306.png)

![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)-2-chloroethanone](/img/structure/B2718310.png)


![6-acetyl-2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2718314.png)

![6-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2718319.png)




![4-[2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidine-1-carbonyl]-2-chloro-3-fluoropyridine](/img/structure/B2718328.png)
![2-Methyl-4-{4-[(5-methyl-2-thienyl)carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2718329.png)